Lithium niobium methoxide, in methanol

Description

Academic Significance and Research Context of Lithium-Niobium Alkoxides

The academic significance of lithium-niobium alkoxides, including the methoxide (B1231860) variant, is intrinsically linked to the production of lithium niobate. Lithium niobate is a ferroelectric material with a wide range of applications, including optical switches, waveguides, and surface acoustic wave devices. nih.govaip.org The sol-gel process, for which lithium-niobium alkoxides are key precursors, offers a low-temperature, solution-based route to produce high-purity, homogeneous thin films and nanoparticles of these materials. mdpi.comresearchgate.net

The use of a single-source precursor containing both lithium and niobium in the correct stoichiometric ratio, such as lithium niobium methoxide, is advantageous. It simplifies the synthesis process and helps to avoid the phase segregation that can occur when using separate lithium and niobium precursors. mdpi.comresearchgate.net Research in this area focuses on understanding the hydrolysis and condensation chemistry of these alkoxides to control the microstructure and properties of the final ceramic material. researchgate.netnih.gov The choice of the alkyl group (methyl, ethyl, etc.) influences the reactivity and stability of the precursor, with methoxides often being more reactive than their ethoxide or isopropoxide counterparts. scispace.com

The general chemical properties of Lithium Niobium Methoxide are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₈LiNbO₆ |

| Molecular Weight | 285.92 g/mol |

| CAS Number | 21864-11-9 |

| Appearance | Clear to light yellow liquid (as a 5% w/v solution in methanol) |

| Synonyms | Lithium niobium methanolate, LiNb(OCH₃)₆ |

This data is compiled from commercially available product information for a 5% w/v solution in methanol (B129727). alfa-chemistry.comscbt.comthermofisher.com

Evolution of Research on Organometallic Lithium and Niobium Precursors

The research on organometallic precursors for lithium niobate has evolved significantly over the past few decades. Early work often involved the use of separate lithium and niobium compounds, such as lithium alkoxides and niobium halides or alkoxides. researchgate.net However, achieving the precise 1:1 stoichiometry of lithium to niobium required for congruent lithium niobate was challenging due to differences in the reactivity of the precursors. mdpi.com

This led to the development of bimetallic alkoxides, like lithium niobium ethoxide (LiNb(OC₂H₅)₆), which could be synthesized and then used as a single-source precursor. researchgate.netacs.org These bimetallic alkoxides were found to form complex structures in solution and in the solid state, which influenced their subsequent hydrolysis and condensation behavior. researchgate.net The focus of research then shifted to understanding the structure-property relationships of these precursors and how they dictate the final properties of the lithium niobate material. researchgate.net

More recently, research has explored a wider range of ligands and solvent systems to fine-tune the reactivity of the precursors and to develop more environmentally friendly synthesis routes. scispace.comsfu.cabham.ac.uk This includes the use of precursors with different alkyl groups, such as methoxide and methoxyethoxide, and the investigation of non-aqueous sol-gel routes. sfu.ca The development of single-source organometallic precursors, often bimetallic alkoxides, has been a key advancement in the chemical vapor deposition (CVD) of high-quality lithium niobate thin films. nih.govaip.org The goal remains to achieve better control over the composition, crystallinity, and morphology of the final material by designing precursors at the molecular level. mdpi.comscispace.com

A comparative overview of common lithium and niobium precursors is provided below.

| Precursor Type | Examples | Key Characteristics |

| Separate Alkoxides | Lithium methoxide (LiOCH₃), Niobium(V) ethoxide (Nb(OC₂H₅)₅) | Prone to stoichiometric inhomogeneity due to different reaction rates. |

| Bimetallic Ethoxide | Lithium niobium ethoxide (LiNb(OC₂H₅)₆) | Improved stoichiometric control as a single-source precursor. Extensively studied. |

| Bimetallic Methoxide | Lithium niobium methoxide (LiNb(OCH₃)₆) | Higher reactivity compared to ethoxide. Commercially available in methanol. |

| Chelated Precursors | Lithium dipivaloylmethanate, Niobium(V) ethoxide | Used to modify reactivity and volatility for techniques like MOCVD. |

| Aqueous Precursors | Lithium nitrate (B79036), Niobium oxalate | More environmentally friendly but can lead to different crystalline phases. |

Properties

IUPAC Name |

lithium;methanol;methanolate;niobium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CH4O.CH3O.Li.Nb/c6*1-2;;/h5*2H,1H3;1H3;;/q;;;;;-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSQXKLXHKOAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CO.CO.CO.CO.CO.C[O-].[Nb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23LiNbO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solution Chemistry and Reaction Mechanisms of Lithium Niobium Methoxide in Methanol

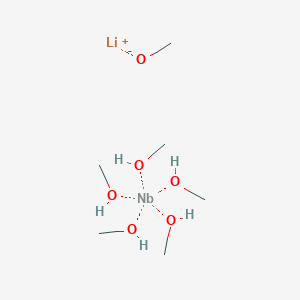

Molecular Structure and Aggregation Phenomena in Methanol (B129727) Solution

Lithium niobium methoxide (B1231860), with the chemical formula LiNb(OCH₃)₆, is a bimetallic alkoxide. In solution, metal alkoxides rarely exist as simple mononuclear species. Instead, they tend to form oligomers or aggregates, a behavior driven by the metals' tendency to expand their coordination spheres. The oxygen atoms of the methoxide groups can act as bridging ligands (μ-OCH₃) between two or more metal centers.

While the precise structure of LiNb(OCH₃)₆ in a pure methanol solution is not extensively documented, studies on analogous, bulkier lithium niobium alkoxides provide significant insight. For instance, X-ray crystallography of related compounds has revealed complex dimeric structures, such as [LiNb(μ₃-OCH₂SiMe₃)-(μ₂-OCH₂SiMe₃)₂(OCH₂SiMe₃)]₂, where alkoxide groups bridge between lithium and niobium atoms. umsl.edu Similarly, niobium(V) alkoxides like niobium(V) ethoxide are known to exist as edge-sharing bioctahedral dimers, [Nb₂(μ-OEt)₂(OEt)₈], in their crystalline state, a structure that likely influences their state in solution. acs.org

This tendency for aggregation is a critical factor in the solution chemistry. In the context of precursor solutions for LiNbO₃, the aggregation state influences solution viscosity and the initial stages of oxide network formation. Research on the closely related lithium niobium ethoxide system under solvothermal conditions has identified the formation of stable, octanuclear complexes with a {Li₄Nb₄O₁₀} core. nih.gov These complex clusters form through initial hydrolysis and condensation and then act as fundamental building blocks that aggregate to form gels or nucleate into crystalline nanoparticles. It is highly probable that lithium niobium methoxide in methanol undergoes similar aggregation, forming various oligomeric species in equilibrium, which are the true precursors to the solid-state product.

Table 1: Examples of Characterized Niobium and Lithium-Niobium Alkoxide Structures This table presents structures of related alkoxide compounds, illustrating the common aggregation and bridging behaviors expected for lithium niobium methoxide.

| Compound | Structural Description | Key Features |

| [Nb(μ-OEt)(ONp)₄]₂ | Edge-shared bioctahedral dinuclear arrangement. acs.org | Smaller ethoxide ligands act as bridging moieties between niobium centers. |

| [LiNb(μ₃-OCH₂SiMe₃)-(μ₂-OCH₂SiMe₃)₂(OCH₂SiMe₃)]₂ | Complex dimeric structure. umsl.edu | Alkoxide groups form both μ₂ and μ₃ bridges, linking Li and Nb atoms into a stable aggregate. |

| {Li₄Nb₄O₁₀} Core Complexes | Octanuclear clusters identified in solution. nih.gov | Formed from Li/Nb ethoxides with water; these aggregates serve as nucleation centers. |

Hydrolysis and Condensation Mechanisms in Sol-Gel Processing

The sol-gel process is a versatile method for producing oxide materials from molecular precursors, such as lithium niobium methoxide. The process hinges on two fundamental reactions: hydrolysis and condensation. When water is introduced into the methanol solution of the alkoxide, a series of chemical transformations begins.

Hydrolysis: The first step is the hydrolysis of the methoxide (Nb-OCH₃) groups. This is a nucleophilic substitution reaction where water attacks the electrophilic niobium center, replacing a methoxide ligand with a hydroxyl group (Nb-OH) and producing methanol as a byproduct.

Nb-OCH₃ + H₂O ⇌ Nb-OH + CH₃OH

This reaction can proceed until all methoxide groups are replaced, though partial hydrolysis is more common and often desired for controlled processing. The reactivity of metal alkoxides towards hydrolysis is significant, and for precursors derived from lower alcohols like methanol, the reaction can be rapid. fzu.cz

Condensation: Following hydrolysis, the newly formed hydroxyl groups are reactive and can undergo condensation reactions with other hydrolyzed or unhydrolyzed species. This process forms stable metal-oxygen-metal (M-O-M) bridges, which are the backbone of the resulting oxide network. Condensation typically proceeds via two pathways:

Water Condensation (Olation): Two hydroxyl-bearing species react to form an oxo-bridge, eliminating a water molecule.

Nb-OH + HO-Nb → Nb-O-Nb + H₂O

Alcohol Condensation (Alcoxolation): A hydroxyl group reacts with a methoxide group, forming an oxo-bridge and eliminating a methanol molecule.

Nb-OH + CH₃O-Nb → Nb-O-Nb + CH₃OH

These condensation reactions link the molecular precursors into progressively larger oligomers and polymers.

As hydrolysis and condensation continue, the small oligomers initially formed begin to cross-link, creating a three-dimensional network that spans the entire volume of the liquid. This process is a polymerization, where the molecular precursors act as monomers. The continued formation of Nb-O-Nb and potentially Li-O-Nb linkages results in the transition from a low-viscosity solution (the "sol") to a rigid, porous, solvent-filled network (the "gel").

The structure of the final polymer network is highly dependent on the relative rates of hydrolysis and condensation. These rates are controlled by experimental parameters such as the water-to-alkoxide ratio, pH, temperature, and precursor concentration. Slower hydrolysis rates tend to favor the formation of more linear, less branched polymers, while faster hydrolysis can lead to highly branched, particulate-like clusters that aggregate to form the gel. The use of less reactive, sterically hindered alkoxides (like 2-methoxyethoxides) is one strategy to slow down these reactions and achieve better control over the final material's structure. fzu.cz

The amount of water added to the alkoxide solution, typically expressed as the hydrolysis ratio (r = [H₂O]/[Nb]), is one of the most critical parameters in sol-gel processing. Water is not merely a reactant; it is a controlling agent for the entire process that ultimately affects the densification of the gel.

Initially, water initiates the hydrolysis reactions necessary for polymerization and gelation. nih.gov A sufficient amount of water is required to form the M-OH groups that drive condensation. As the gel network forms and is subsequently aged, ongoing condensation reactions within the pores lead to shrinkage of the network and expulsion of the solvent (syneresis).

During the drying and heat treatment (calcination) stages that follow gelation, the porous gel is converted into a dense ceramic. The initial structure of the gel, which is dictated by the water ratio, plays a crucial role here. A more highly cross-linked and robust gel network, often formed under controlled hydrolysis conditions, can better withstand the capillary stresses during drying, leading to less cracking and a higher final density. Studies on other metal alkoxide systems, such as zirconium alkoxides, have shown that the hydrolysis ratio directly influences the size of the primary nanoparticles (nuclei) and their subsequent aggregation, which determines the final material's porosity and stability. rsc.orgresearchgate.net Similarly, for lithium niobate, controlling the water addition allows for the tailoring of the gel's nanostructure, which is essential for achieving dense, high-quality LiNbO₃ films and powders upon thermal treatment. mdpi.com

Ligand Exchange Reactions and Their Impact on Solution Composition

The methoxide groups (⁻OCH₃) attached to the niobium center are ligands that can be replaced by other functional groups in a process known as ligand exchange. acs.org These reactions are highly significant as they can be used to modify the reactivity and stability of the precursor in solution, thereby influencing the entire material synthesis process.

A common example is alcoholysis, where the addition of a different alcohol (R'-OH) to the lithium niobium methoxide solution can lead to the partial or complete replacement of methoxide ligands with new alkoxide ligands (⁻OR').

LiNb(OCH₃)₆ + x R'-OH ⇌ LiNb(OCH₃)₆₋ₓ(OR')ₓ + x CH₃OH

This equilibrium reaction can be driven by using the new alcohol as the solvent. For example, reacting niobium ethoxide with neopentyl alcohol results in a new precursor, [Nb(μ-OEt)(ONp)₄]₂. acs.org Choosing a bulkier, more sterically hindering alcohol, such as 2-methoxyethanol, is a common strategy to reduce the precursor's sensitivity to hydrolysis. fzu.cz The chelating nature of 2-methoxyethanol, where it can bind to the metal center through two oxygen atoms, creates a more stable complex that hydrolyzes and condenses more slowly and controllably.

Ligand exchange fundamentally alters the solution composition by creating new molecular precursor species. This change impacts:

Reactivity: As mentioned, bulkier or chelating ligands decrease the rate of hydrolysis and condensation, allowing for more controlled growth of the oxide network.

Solubility: The nature of the alkoxide ligand affects the precursor's solubility in different solvents, which is critical for preparing homogeneous solutions for thin-film coating or nanoparticle synthesis.

Stoichiometry: In multi-metal systems, different ligands can affect the relative reactivity of each metal precursor, potentially leading to phase separation if not properly controlled.

By deliberately inducing ligand exchange, chemists can fine-tune the precursor solution to optimize it for a specific application, whether it be forming smooth thin films, uniform nanoparticles, or monolithic gels.

Reaction Pathways and Nucleation/Growth Kinetics in Non-Aqueous Solvothermal Synthesis

Non-aqueous solvothermal synthesis is a powerful method for producing highly crystalline nanoparticles at relatively low temperatures. In this process, the methanol in the "Lithium niobium methoxide, in methanol" solution acts as both the solvent and, in some cases, a reactant. The reaction takes place in a sealed vessel (autoclave) under elevated temperature and pressure.

The general pathway from the molecular precursor to crystalline LiNbO₃ involves several key stages. Initially, the precursor solution is heated. The elevated temperature can promote condensation reactions and structural rearrangements of the dissolved alkoxide aggregates. This leads to the formation of nuclei, which are the smallest stable crystalline entities. Once formed, these nuclei grow by consuming the remaining precursor species from the solution.

Detailed studies on the related Li/Nb ethoxide system have revealed a nonclassical nucleation pathway. nih.gov Instead of individual ions or molecules coming together one by one, the process involves the aggregation of pre-formed molecular clusters. These {Li₄Nb₄O₁₀} oxocluster intermediates, formed through controlled hydrolysis and condensation, aggregate due to solvophobic interactions, eventually leading to the crystallization of LiNbO₃ nanoparticles. The growth of these crystals can then proceed through mechanisms like Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones. The type of solvent or co-solvent used can influence the binding of ligands to the surface of the growing crystals, thereby controlling their final size. nih.gov

In the context of this synthesis, the term "monomer" can be misleading. While LiNb(OCH₃)₆ is the initial molecular unit, the species that actually participate in nucleation are often more complex. The critical step is the transformation of the initial alkoxide into nucleation-competent species. The rate at which these species form is a decisive factor for the entire process.

The nucleation step is the formation of the first stable, solid-phase nuclei from the supersaturated solution of precursor species. The rate of nucleation is highly dependent on factors like temperature, pressure, and the concentration of the growth units (the aforementioned oxoclusters or other oligomers).

Table 2: Proposed Nucleation and Growth Pathway in Solvothermal Synthesis of LiNbO₃ This table outlines the key steps in the nonclassical crystallization pathway identified for Li/Nb alkoxide systems, which serves as a model for the methoxide precursor.

| Stage | Description | Controlling Factors |

| 1. Precursor Transformation | The initial LiNb(OCH₃)₆ in solution undergoes limited, controlled hydrolysis and condensation. | Temperature, residual water content, solvent. |

| 2. Oxocluster Formation | Formation of stable, multinuclear species such as {Li₄Nb₄O₁₀} oxoclusters. nih.gov | Precursor concentration, temperature. |

| 3. Aggregation & Nucleation | Solvophobic interactions cause the oxoclusters to aggregate, leading to a nonclassical nucleation event where an ordered crystalline nucleus forms. nih.gov | Solvent polarity, temperature. |

| 4. Crystal Growth | Nuclei grow by the addition of more precursor species or by the oriented attachment of other nuclei/clusters. Ostwald ripening may also occur. | Reaction time, temperature, surface-capping ligands. |

Role of Alkoxy Group Nature in Nanocrystal Morphology and Anisotropy

The chemical nature of the alkoxy groups in niobium precursors plays a pivotal role in dictating the ultimate morphology and anisotropic characteristics of the resulting nanocrystals. The size, steric bulk, and coordination behavior of these organic ligands directly influence the structure of the niobium alkoxide complexes in the methanol solution, which in turn governs the nucleation and growth pathways of the nanocrystals.

Research into various niobium(V) alkoxides has demonstrated that modifying the alkoxy ligand can lead to significant changes in the structure of the precursor molecules. For instance, the reaction of niobium(V) ethoxide with more sterically demanding alcohols results in unique molecular arrangements. A notable example is the synthesis of a dinuclear niobium complex, [Nb(μ-OEt)(ONp)₄]₂, by exchanging ethoxide (OEt) ligands with neopentoxide (ONp) ligands. kaust.edu.sa In this structure, the smaller ethoxide groups act as bridging ligands between the two niobium centers, while the bulkier neopentoxide groups are terminal. kaust.edu.sa This preferential arrangement highlights how ligand size dictates the coordination environment of the metal center in the precursor complex.

Similarly, the use of multidentate ligands that can chelate to the niobium center further illustrates the influence of the alkoxy group's nature. The reaction of niobium(V) ethoxide with tris(hydroxymethyl)ethane (THME-H₃) yields a symmetrical dinuclear species, [(μ-THME)Nb(OEt)₂]₂, where the THME moiety acts as a chelating and bridging ligand. kaust.edu.sa

In the context of a lithium niobium methoxide solution in methanol, the methoxide group (CH₃O⁻) is the smallest and least sterically hindered of the simple alkoxy ligands. This minimal steric profile has profound implications for the solution chemistry and subsequent nanocrystal formation. Unlike syntheses involving larger alkoxy groups like ethoxides or neopentoxides, the small size of the methoxide ligand is less likely to impose significant steric constraints on the formation of Nb-O-Nb bridges. This can favor the formation of more condensed or polymeric niobium oxo-alkoxide species in solution prior to crystallization.

Advanced Characterization Techniques for Lithium Niobium Methoxide Systems

Spectroscopic Analysis of Solution-Phase and Solid-State Species

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of the lithium niobium methoxide (B1231860) system. They allow for the tracking of chemical bonding changes during the sol-gel process and the characterization of both the initial precursor solution and the resulting solid materials.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for monitoring the structural changes from the molecular precursor to the final oxide material.

FTIR spectroscopy helps identify the functional groups present in the precursors and tracks their transformation. In a study of niobium(IV) methoxide, characteristic infrared absorptions were identified for the metal-oxygen bond (v(M-O)) at 870 cm⁻¹ and for the methoxide group (v(OCH₃)) at 985 and 1025 cm⁻¹. cdnsciencepub.com The FTIR spectrum of lithium methoxide, a key component, also provides reference vibrational data for the lithium-alkoxide bond. researchgate.net During the conversion of the methoxide precursors to lithium niobate, FTIR can monitor the disappearance of the methoxy (B1213986) group vibrations and the emergence of broad bands corresponding to the Nb-O-Nb linkages in the final LiNbO₃ lattice. For instance, the FTIR spectrum of niobium oxide materials, an intermediate in some synthesis routes, shows prominent vibrational peaks around 715 cm⁻¹, corresponding to the stretching vibration of the Nb=O bond. researchgate.net

Raman spectroscopy is particularly sensitive to the crystalline structure and phase purity of the final LiNbO₃ product. researchgate.net Although specific Raman studies tracking the entire evolution from a lithium niobium methoxide solution are scarce, analysis of the final nanocrystals is common. The Raman spectra of LiNbO₃ nanoparticles synthesized from alkoxide routes consistently show characteristic peaks confirming the rhombohedral (R3c) phase. sfu.casemanticscholar.org These spectra are used to verify the absence of impurity phases such as lithium-deficient (LiNb₃O₈) or lithium-rich (Li₃NbO₄) compounds. sfu.camdpi.com The main Raman active modes for LiNbO₃ provide a clear fingerprint of its crystalline structure and are essential for confirming the successful synthesis of the target material. sfu.casemanticscholar.org

Interactive Table 1: Key Vibrational Frequencies in the Lithium Niobium Methoxide System Use the filter to select a compound and view its characteristic vibrational frequencies.

| Compound | Technique | Frequency (cm⁻¹) | Assignment | Source |

|---|---|---|---|---|

| Niobium(IV) Methoxide | FTIR | 870 | ν(Nb-O) | cdnsciencepub.com |

| Niobium(IV) Methoxide | FTIR | 985, 1025 | ν(OCH₃) | cdnsciencepub.com |

| Niobium Oxide | FTIR | ~715 | ν(Nb=O) | researchgate.net |

NMR spectroscopy is a highly effective technique for elucidating the coordination environment and structure of metal alkoxides in solution. While detailed NMR studies on the specific "lithium niobium methoxide in methanol" system are not widely available, research on related diamagnetic niobium(V) alkoxides has demonstrated the power of this method. cdnsciencepub.com Furthermore, studies on analogous sol-gel precursors, such as lithium-titanium ethoxides, show that ¹H NMR can distinguish between free and complexed alkoxide groups, providing evidence for the formation of new double metal alkoxide species in solution. rsc.org

For the solid-state product, ⁹³Nb NMR is particularly informative. The ⁹³Nb nucleus (I = 9/2) is sensitive to its local environment, making it an excellent probe for the structure of crystalline lithium niobate. nih.gov High-resolution techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) NMR can overcome the significant line broadening associated with the large quadrupolar moment of ⁹³Nb. nih.gov For crystalline LiNbO₃, ⁹³Nb MAS NMR spectra provide isotropic chemical shifts around -950 ppm. researchgate.net The chemical shift and quadrupolar coupling constant are sensitive to the coordination number and symmetry of the Nb site, with shifts for six-coordinated Nb sites typically falling between -900 and -1300 ppm. researchgate.netresearchgate.net This allows for the unambiguous identification of the LiNbO₃ phase and can distinguish it from other niobium oxide environments.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, making it ideal for studying niobium(IV) (a d¹ ion) complexes that may form during the synthesis. When niobium pentachloride is reduced in methanol (B129727), Niobium(IV) methoxide is formed. cdnsciencepub.com EPR studies of this species are highly insightful. cdnsciencepub.com

At room temperature and 77 K, the EPR spectra of Nb(IV) methoxide in solution exhibit the characteristic 10-line hyperfine pattern arising from the coupling of the unpaired electron with the ⁹³Nb nucleus (I = 9/2). cdnsciencepub.com These spectra are centered at a g-value of approximately 1.95. cdnsciencepub.com Crucially, a weaker absorption is often observed at half-field (g ≈ 4), which is a clear signature of a forbidden ΔMs = 2 transition. cdnsciencepub.com This transition is indicative of the presence of dimer species, where two Nb(IV) centers are held in close proximity, likely by methoxide bridges. cdnsciencepub.com This suggests that in methanol solution, Nb(IV) methoxide exists in a monomer-dimer equilibrium, with a preference for self-association into dimers to achieve a more stable six-coordinate geometry. cdnsciencepub.com The observed EPR parameters provide direct evidence for the solution-state structure and aggregation behavior of the niobium precursor.

Interactive Table 2: EPR Spectroscopic Parameters for Niobium(IV) Methoxide This table summarizes the key g-values and their interpretation for Nb(IV) methoxide in methanol solution.

| Parameter | Observed Value | Interpretation | Source |

|---|---|---|---|

| g (Isotropic) | ~1.95 | Center of the 10-line hyperfine pattern from monomeric Nb(IV) species. | cdnsciencepub.com |

| Hyperfine Splitting | 10 lines | Coupling of the unpaired electron with the ⁹³Nb nucleus (I = 9/2). | cdnsciencepub.com |

| g (ΔMs = 2) | ~4 | "Half-field" signal indicating the presence of dimeric [Nb(OCH₃)₄]₂ species. | cdnsciencepub.com |

X-ray Diffraction (XRD) for Crystallization, Phase Purity, and Microstructure

X-ray diffraction is the definitive technique for determining the crystallinity, phase identity, and purity of the solid material produced from the lithium niobium methoxide precursor. As the amorphous gel is heated, XRD patterns can track the onset of crystallization and the formation of specific phases.

Studies show that LiNbO₃ nanocrystals can be successfully synthesized using a lithium niobium methoxide precursor via a non-aqueous solvothermal route. nih.gov The XRD patterns of the resulting nanocrystals confirm the formation of the desired rhombohedral phase of LiNbO₃, which corresponds to the space group R3c. sfu.canih.gov By comparing the experimental diffraction pattern with standard reference patterns (e.g., JCPDS No. 020-0631), the phase purity can be assessed. sfu.ca The absence of peaks corresponding to potential secondary phases, such as LiNb₃O₈, Li₃NbO₄, or unreacted Nb₂O₅, confirms the formation of a single-phase product. mdpi.com

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation. This analysis has shown that the reaction conditions, such as the choice of co-solvent, can influence the final nanocrystal size and shape anisotropy. nih.govresearchgate.net For example, nanocrystals with a mean size of 33 nm have been produced from a lithium niobium methoxide precursor. nih.gov

Electron Microscopy (SEM, TEM) for Nanostructure and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology (shape and size) and nanostructure of the synthesized LiNbO₃ particles.

TEM imaging of the product obtained from a lithium niobium methoxide precursor revealed the formation of distinct nanocrystals. nih.gov In one study, these nanocrystals had a morphology similar to those produced from an ethoxide precursor, with an average size of approximately 33 nm and an anisotropic shape. nih.gov High-Resolution TEM (HRTEM) can provide even greater detail, allowing for the visualization of lattice fringes. The spacing of these fringes can be measured and correlated with the d-spacings of specific crystallographic planes (e.g., (012), (104)) identified in XRD, confirming the crystalline nature and orientation of the nanoparticles. researchgate.net Selected Area Electron Diffraction (SAED) further corroborates the XRD findings, producing diffraction rings or spots that can be indexed to the rhombohedral LiNbO₃ structure, confirming the material's polycrystalline or single-crystalline nature. sfu.ca

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental Composition

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material. While specific XPS studies detailing the thermal conversion of lithium niobium methoxide are limited, extensive work on closely related alkoxide (ethoxide) precursors provides a clear model for the surface chemistry involved.

XPS analysis of the final LiNbO₃ material can confirm the presence of Li, Nb, and O and determine their atomic ratios at the surface. High-resolution scans of the Nb 3d and Li 1s core levels are particularly important. The Nb 3d spectrum for stoichiometric LiNbO₃ consists of a doublet (3d₅/₂ and 3d₃/₂) with binding energies of approximately 206.6 eV and 209.4 eV, respectively, characteristic of Nb⁵⁺. mdpi.com The presence of other niobium oxide species, such as Nb₂O₅ (Nb 3d₅/₂ ≈ 207.0 eV) or NbO (Nb 3d₅/₂ ≈ 204.7 eV), can be identified by their different binding energies, allowing for the assessment of surface purity and oxidation state. mdpi.com

Studies on the thermal conversion of alkoxide-derived layers indicate a complex decomposition process where lithium may initially transport to the surface, forming intermediate species like lithium carbonate or oxycarbonate before reacting to form the final lithium niobate phase. XPS is critical for identifying these transient surface species and understanding the reaction pathway to the pure oxide ceramic layer.

Interactive Table 3: Reference Binding Energies for XPS Analysis of Niobium Compounds This table provides reference Nb 3d binding energies useful for interpreting XPS data from niobium-containing materials.

| Compound | Core Level | Binding Energy (eV) | Source |

|---|---|---|---|

| LiNbO₃ | Nb 3d₅/₂ | 206.63 | mdpi.com |

| LiNbO₃ | Nb 3d₃/₂ | 209.41 | mdpi.com |

| Nb₂O₅ | Nb 3d₅/₂ | 207.03 | mdpi.com |

| Nb₂O₅ | Nb 3d₃/₂ | 209.78 | mdpi.com |

| NbO₂ | Nb 3d₅/₂ | 205.67 | mdpi.com |

| NbO₂ | Nb 3d₃/₂ | 208.23 | mdpi.com |

| NbO | Nb 3d₅/₂ | 204.67 | mdpi.com |

| NbO | Nb 3d₃/₂ | 207.47 | mdpi.com |

Colloidal Stability Characterization (Dynamic Light Scattering (DLS), Zeta Potential)

In sol-gel processes involving "Lithium niobium methoxide, in methanol," the solution is not merely a simple mixture but a colloidal system where precursor molecules undergo hydrolysis and condensation to form nano-sized clusters or particles. The stability of this colloid is paramount as it directly influences the properties of the resulting material. Agglomeration or precipitation in the precursor stage can lead to defects, non-uniformity, and poor performance in the final lithium niobate product. Dynamic Light Scattering (DLS) and Zeta Potential are powerful, non-invasive techniques used to characterize the stability of these colloidal systems.

Dynamic Light Scattering (DLS) measures the size distribution of particles suspended in a liquid. It works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. By analyzing the correlation of these fluctuations over time, the hydrodynamic diameter of the particles can be calculated. In the context of a lithium niobium methoxide sol, DLS is used to monitor the initial size of the precursor species and to detect the onset of aggregation, which would be indicated by an increase in the average particle size or the appearance of a secondary, larger population.

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It provides a direct indication of the stability of the colloidal system. For a solution of lithium niobium methoxide in methanol, the surfaces of the condensed particles will have a certain charge. A high absolute zeta potential (typically > |30| mV) indicates strong repulsion between particles, leading to a stable, well-dispersed colloid that is resistant to aggregation. Conversely, a low zeta potential suggests that the attractive forces may overcome the repulsion, leading to particle agglomeration and instability. Zeta potential was used to determine the stability of colloidal lithium niobate nanoparticles in a sol-gel synthesis, confirming its utility in these systems. researchgate.net The choice of precursors and solvents is a critical factor influencing the stability of the solution. mdpi.com

The data below illustrates typical results from DLS and Zeta Potential analysis for a stable and an unstable lithium niobium methoxide precursor solution.

| Parameter | Stable Precursor Solution (Target) | Unstable (Aggregating) Precursor Solution |

|---|---|---|

| Avg. Hydrodynamic Diameter (Z-average) | 5 - 15 nm | > 200 nm |

| Polydispersity Index (PDI) | < 0.2 | > 0.5 |

| Zeta Potential | -45 mV | -10 mV |

| Interpretation | Homogeneous, stable colloid with minimal aggregation. Ideal for forming uniform films or powders. | Significant particle aggregation and poor colloidal stability, likely leading to precipitation. |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are indispensable for understanding the transformation of the "Lithium niobium methoxide, in methanol" precursor into crystalline lithium niobate. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the decomposition pathway, thermal stability, and crystallization behavior of the material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a dried gel derived from a lithium niobium methoxide solution, TGA reveals the temperatures at which different decomposition events occur. A typical TGA thermogram would show several distinct mass loss steps:

Desolvation: The initial mass loss at lower temperatures (typically < 150 °C) corresponds to the evaporation of residual methanol and any adsorbed water.

Decomposition: At higher temperatures, the methoxide ligands decompose. This is often the most significant mass loss step. For related metal ethoxide precursors, decomposition temperatures are noted around 325-350 °C. sigmaaldrich.com

Residual Carbon Burn-off: If the heating is performed in an oxidizing atmosphere (air or oxygen), a final mass loss step may occur at high temperatures, corresponding to the combustion of any residual organic fragments.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It identifies the temperatures at which thermal transitions, such as phase changes or reactions, occur. torontech.comnih.gov A DSC curve for the lithium niobium methoxide precursor complements the TGA data:

Endothermic Peaks: These peaks correspond to energy being absorbed by the sample. They are typically associated with solvent evaporation, melting, and the decomposition of the alkoxide structure.

Exothermic Peaks: These peaks indicate that the sample is releasing heat. The most important exothermic event in this system is the crystallization of amorphous niobium and lithium oxides into the stable, crystalline LiNbO₃ phase. researchgate.net Studies on related precursors show this crystallization can occur over a range of temperatures, often between 400 °C and 700 °C, depending on the specific chemistry. mdpi.com

Together, TGA and DSC provide a thermal roadmap for converting the precursor into the desired final material, allowing for the determination of optimal calcination temperatures and heating schedules. Analysis of a composite material using a lithium-niobium ethoxide precursor showed a total weight loss of over 86% after heating to 920 °C, indicating the significant conversion from the organometallic precursor to the final ceramic material. mdpi.com

The following table summarizes the expected thermal events for the decomposition of a dried lithium niobium methoxide gel.

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

|---|---|---|---|

| 50 - 150 °C | TGA / DSC | Mass loss / Endothermic peak | Evaporation of residual methanol and adsorbed water. |

| 200 - 400 °C | TGA / DSC | Significant mass loss / Endothermic peak | Decomposition of the methoxide ligands and breakdown of the organometallic structure. sigmaaldrich.com |

| 450 - 600 °C | DSC | Sharp exothermic peak | Crystallization of amorphous oxides into the ferroelectric LiNbO₃ phase. mdpi.com |

| > 600 °C | TGA | Stable mass plateau | Formation of the final, stable lithium niobate oxide. |

Mechanistic Understanding of Thin Film Deposition from Methoxide Precursors

Chemical Vapor Deposition (CVD) Growth Mechanisms

CVD is a process that involves the chemical reactions of gaseous precursors on a heated substrate surface, leading to the deposition of a solid thin film. nih.gov When using organometallic compounds like lithium and niobium methoxides, the process relies on their controlled decomposition and subsequent reaction to form the desired lithium niobate film. nih.govmdpi.com

Precursor Decomposition and Surface Reactions

In a typical CVD process for lithium niobate, volatile lithium and niobium organometallic precursors are introduced into a high-temperature reaction chamber. nih.govresearchgate.net For a lithium niobium methoxide (B1231860) system, the precursor would be transported in a carrier gas to the heated substrate. The elevated temperature provides the necessary energy for the precursor molecules to decompose.

Factors Influencing Film Thickness and Crystallinity

The final characteristics of the CVD-grown lithium niobate film are determined by several key process parameters. Precise control over these factors is essential for achieving the desired film thickness, uniformity, and crystalline quality.

Film Thickness: The thickness of the deposited film is primarily controlled by the deposition rate and the duration of the process. nih.govplasmatherm.com The deposition rate itself is a function of the precursor flow rates and the substrate temperature. nih.gov For instance, using related precursors like [Li(OᵗBu)]₆ and [Nb(OEt)₅]₂, a growth rate of approximately 320 nm/h has been reported. nih.gov Adjusting the flow of the carrier gas that transports the precursor vapor allows for precise control over the amount of reactant reaching the substrate, thereby controlling the film's growth rate and final thickness. nih.gov

Crystallinity: The crystallinity of the film is strongly influenced by the substrate temperature and the ratio of the lithium to niobium precursors. researchgate.net

Substrate Temperature: Higher deposition temperatures generally promote better crystallinity by providing more thermal energy for atoms to arrange themselves into a well-ordered crystal lattice. nrel.gov However, excessively high temperatures can lead to the volatilization of lithium, resulting in a lithium-deficient film and the formation of secondary phases like LiNb₃O₈. nih.govunict.it Conversely, lower temperatures may result in insufficient crystallinity, leading to amorphous or polycrystalline films with poor properties. nih.govnrel.gov A deposition temperature of around 450 °C has been utilized with lithium tert-butoxide as the lithium source. nih.gov

Precursor Ratio: The molar ratio of the lithium and niobium precursors in the gas phase is critical for achieving the correct stoichiometric LiNbO₃ phase. nih.gov A Li/Nb flow ratio close to the stoichiometric value is necessary to obtain high-quality, single-phase films. nih.govunict.it Deviations from this ratio can lead to the formation of lithium-rich (Li₃NbO₄) or niobium-rich (LiNb₃O₈) phases, which degrade the film's properties. unict.it

The table below summarizes the key factors and their influence on film properties in a CVD process.

| Parameter | Influence on Film Thickness | Influence on Crystallinity |

| Deposition Time | Directly proportional; longer time results in a thicker film. nih.gov | Can affect grain growth and defect density over time. |

| Precursor Flow Rate | Directly influences the deposition rate and thus the final thickness. nih.gov | Affects the Li/Nb ratio, which is critical for phase purity and crystal quality. nih.govunict.it |

| Substrate Temperature | Affects the deposition rate; higher temperatures can increase the rate. | Crucial for achieving high crystallinity; too low leads to amorphous films, too high can cause Li volatility. nih.gov |

| Li/Nb Precursor Ratio | Minor direct effect. | A primary determinant of phase purity; stoichiometric ratios are required for single-phase LiNbO₃. unict.it |

Sol-Gel Spin-Coating and Dip-Coating Processes

Sol-gel synthesis provides a versatile, solution-based route to fabricating lithium niobate thin films. mdpi.comnih.gov This method involves the preparation of a "sol," which is a colloidal suspension of solid particles in a liquid, from molecular precursors like lithium niobium methoxide dissolved in methanol (B129727). This sol is then deposited onto a substrate using spin-coating or dip-coating, followed by a thermal treatment to form the final crystalline film. fzu.cz

Gelation and Network Formation Dynamics on Substrates

The foundation of the sol-gel process is the transformation of the liquid sol into a solid "gel" on the substrate surface. This occurs through a series of hydrolysis and condensation reactions. Although metal alkoxides derived from lower primary alcohols are commercially available, they are often highly reactive and sensitive to water. fzu.cz

When the methoxide precursor solution is exposed to atmospheric moisture or added water, the methoxide groups (–OCH₃) are replaced by hydroxyl groups (–OH) in a hydrolysis reaction. Subsequently, these hydroxylated species undergo condensation reactions, forming metal-oxygen-metal (M–O–M) bonds and releasing water or alcohol molecules. This process continues, creating an extended, three-dimensional inorganic network that constitutes the gel.

During spin-coating or dip-coating, the precursor solution is spread evenly across the substrate. As the solvent evaporates, the concentration of the precursors increases, accelerating the hydrolysis and condensation reactions. The withdrawal speed in dip-coating and the spin speed in spin-coating are critical parameters that influence the initial thickness and uniformity of the liquid layer, which in turn affects the final gelled film. fzu.czresearchgate.net The selection of the right molecular precursors is essential to ensure that the cross-linking leads to a uniform gel rather than precipitation. mdpi.com

Crystallization and Microstructural Evolution upon Thermal Treatment

After the gel film is formed on the substrate, it is typically amorphous. A subsequent thermal treatment (annealing) is required to remove residual organic compounds and to induce crystallization and densification of the film. ekb.eg The evolution of the film's microstructure is highly dependent on the annealing temperature and atmosphere.

The table below outlines the typical microstructural changes during the thermal treatment of a sol-gel derived film.

| Temperature Range | Dominant Process | Microstructural Characteristics |

| 100 - 200°C | Solvent Evaporation & Organic Removal | Porous, amorphous gel network with residual organics. |

| 250 - 450°C | Onset of Crystallization | Nucleation of small crystallites (10-20 nm) within the amorphous matrix. cambridge.org |

| 450 - 600°C | Crystal Growth & Densification | Growth of spheroidal or faceted crystallites; significant densification of the film. tandfonline.comcambridge.org |

| > 600°C | Grain Growth & Phase Stabilization | Further increase in grain size and improvement in crystalline perfection. ekb.eg |

Control of Film Orientation and Uniformity

Achieving highly oriented and uniform lithium niobate films is critical for many optical and piezoelectric devices. In the sol-gel process, these properties are controlled by both the deposition parameters and the choice of substrate.

Film Orientation: The crystallographic orientation of the film is strongly influenced by the substrate. When deposited on single-crystal substrates like sapphire (Al₂O₃), the film can grow epitaxially, adopting the crystal orientation of the substrate. fzu.czosti.gov For example, films deposited on (0001) sapphire substrates have been shown to exhibit a preferred (006) orientation. fzu.cz The crystallinity of the very first layer deposited is also crucial, as it can act as a template for the subsequent layers, dictating the orientation of the entire film. osti.gov

Film Uniformity: The uniformity of the film's thickness and composition is essential for device performance. The use of a single-source or heterobimetallic precursor, which contains both lithium and niobium in a single molecule, can significantly improve atomic-level uniformity and control over stoichiometry. mdpi.com Additionally, optimizing the coating parameters is vital. fzu.cz In spin-coating, the spin speed and solution viscosity determine the final film thickness. In dip-coating, the withdrawal speed from the sol is the key parameter. Careful control of these variables, along with the precursor solution's concentration and stability, allows for the production of smooth and uniform films over large areas. mdpi.comfzu.cz

Atomic Layer Deposition (ALD) Reaction Pathway Elucidation from Niobium Alkoxides

The deposition of high-quality niobium-containing thin films via Atomic Layer Deposition (ALD) is critically dependent on a thorough understanding of the surface reaction mechanisms of the chosen precursors. While "Lithium niobium methoxide, in methanol" is utilized as a precursor for chemical vapor deposition (CVD) of thin films for lithium-ion battery electrolyte materials, detailed mechanistic studies of its specific reaction pathway in an ALD process are not extensively documented in publicly available literature. thermofisher.comfishersci.co.uk However, significant insights can be drawn from in-situ and theoretical studies on analogous niobium alkoxide systems, particularly niobium(V) ethoxide (Nb(OC₂H₅)₅), which serve as a valuable model for elucidating the fundamental reaction steps.

Research employing in-situ techniques such as quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS), complemented by density functional theory (DFT) calculations, has shed light on the surface chemistry of niobium alkoxide ALD. researchgate.netelsevierpure.com These studies are crucial for optimizing ALD processes by providing a step-by-step understanding of precursor adsorption, ligand exchange, and surface functional group reactions.

First Half-Reaction: Niobium Alkoxide Pulse

During the initial pulse of the niobium alkoxide precursor (e.g., niobium ethoxide), the molecules adsorb onto the hydroxylated surface of the substrate. This adsorption is followed by a ligand exchange reaction where a portion of the alkoxide ligands react with the surface hydroxyl (-OH) groups. In the case of niobium ethoxide, it has been observed that approximately one-fifth of the ethoxide ligands are released during the precursor pulse. researchgate.net This reaction leads to the formation of a new surface species where the niobium is covalently bonded to the surface oxygen atoms, and gaseous byproducts are released.

The generalized reaction for this first half-cycle can be represented as:

Substrate-OH + Nb(OR)₅ → Substrate-O-Nb(OR)₄ + ROH

where R represents an alkyl group (e.g., ethyl for ethoxide).

Second Half-Reaction: Co-reactant Pulse

Following the precursor pulse and a purge step to remove any unreacted precursor and byproducts, a co-reactant, such as water, is introduced into the chamber. The water molecules react with the remaining alkoxide ligands on the newly formed niobium-containing surface. This hydrolysis reaction removes the rest of the organic ligands and re-hydroxylates the surface, preparing it for the next ALD cycle. The primary gaseous byproduct of this step is the corresponding alcohol. For niobium ethoxide, deuterated ethanol (B145695) was identified as the main gaseous byproduct when using deuterated water, confirming this reaction pathway. researchgate.net

The generalized reaction for this second half-cycle is:

Substrate-O-Nb(OR)₄ + 4H₂O → Substrate-O-Nb(OH)₄ + 4ROH

Subsequent condensation reactions between adjacent hydroxyl groups can lead to the formation of Nb-O-Nb bridges, densifying the film.

Insights from In-situ and Theoretical Studies

The combination of experimental and theoretical approaches has been instrumental in refining the understanding of these reaction pathways. For instance, DFT calculations have been used to determine the activation energies for the release of different ligands from a niobium precursor. elsevierpure.com In a study on a heteroleptic niobium precursor, tert-butylimido tris(dimethylamido)niobium, DFT calculations showed that the release of the amido ligands was energetically more favorable than the release of the imido ligand during the precursor pulse. elsevierpure.com Such theoretical insights, when coupled with experimental data from techniques like QCM that measure mass changes during each ALD half-cycle, allow for a precise determination of which ligands participate in the reaction and in what sequence.

The following table summarizes key findings from mechanistic studies on niobium alkoxide and related precursor systems, which can be used to infer the behavior of lithium niobium methoxide.

| Precursor System | Technique | Key Findings |

| Niobium Ethoxide (Nb(OEt)₅) + D₂O | QCM, QMS | Approximately one-fifth of ethoxide ligands are released during the precursor pulse. The remaining ligands are removed during the water pulse. Deuterated ethanol is the primary gaseous byproduct. researchgate.net |

| tert-butylimido tris(dimethylamido)niobium + O₃ | QCM, DFT | The release of two –NMe₂ ligands was found to be favorable due to low activation energies (0.71 and 0.63 eV). The release of the =NtBu ligand was not favorable due to a high activation energy of 1.50 eV. elsevierpure.com |

While the specific reaction stoichiometry and kinetics for "Lithium niobium methoxide" in an ALD process would require dedicated experimental and theoretical investigation, the foundational principles derived from analogous niobium alkoxide systems provide a robust framework for predicting its behavior. It is anticipated that the methoxide ligands would undergo similar hydrolysis and condensation reactions with a co-reactant like water. The presence of lithium in the precursor would likely influence the surface chemistry and the properties of the resulting thin film, potentially affecting the reaction rates and the stoichiometry of the deposited material. Further in-situ studies would be invaluable in elucidating the precise role of the lithium component in the ALD reaction pathway.

Applications of Lithium Niobium Methoxide in Advanced Materials Synthesis

Precursors for Lithium Niobate (LiNbO3) Thin Film Fabrication

Lithium Niobium Methoxide (B1231860) is an organometallic compound that can be used as a precursor for creating thin films of Lithium Niobate (LiNbO3). alfa-chemistry.com LiNbO3 is a highly sought-after material in microelectronics, integrated photonics, and acoustics due to its excellent piezoelectric, ferroelectric, and electro-optical properties. mdpi.com The use of single-source precursors like lithium niobium methoxide in solution-based techniques such as sol-gel processing is advantageous for achieving precise stoichiometric control in the final LiNbO3 films. mdpi.com

The fabrication process typically involves dissolving the lithium niobium methoxide precursor in a suitable solvent, often methanol (B129727), to form a stable solution. This solution is then applied to a substrate, such as silicon, using methods like spin-coating or dip-coating. mdpi.comnih.gov Following the deposition, the film undergoes a heat treatment (annealing) process to first evaporate the solvent and then to crystallize the amorphous film into the desired polycrystalline LiNbO3 phase. nih.govgoogle.com

Another significant method is chemical vapor deposition (CVD), where the precursor is vaporized and introduced into a reaction chamber containing the substrate. alfa-chemistry.comgoogle.com The precursor decomposes on the heated substrate surface to form a thin film. This technique allows for the growth of amorphous lithium niobate films at temperatures at or below 600°C, which can then be crystallized by annealing at higher temperatures (around 900°C). google.com The use of metal alkoxide precursors like lithium niobium methoxide is central to these advanced deposition techniques. google.com

| Fabrication Technique | Precursor Type | Typical Substrate | Key Process Steps | Advantages |

|---|---|---|---|---|

| Sol-Gel with Spin-Coating | Single-source heterobimetallic alkoxide (e.g., Lithium Niobium Methoxide) | Silicon (Si) | 1. Precursor solution preparation. 2. Spin-coating onto substrate. 3. Annealing to crystallize the film. mdpi.comnih.gov | Excellent stoichiometric control, simple equipment. mdpi.com |

| Chemical Vapor Deposition (CVD) | Volatile metal alkoxides (e.g., Lithium Niobium Methoxide) | Lithium Tantalate (LiTaO3), Sapphire (Al2O3) | 1. Vaporization of precursor. 2. Introduction into reactor. 3. Deposition of amorphous film. 4. Post-deposition annealing. google.com | Higher growth rates, suitable for various crystalline substrates. google.com |

Role in Lithium-Ion Battery Materials Development

Lithium niobium methoxide is also a valuable precursor in creating materials to enhance the performance, safety, and longevity of lithium-ion batteries (LIBs). alfa-chemistry.comniobium.tech Its applications are primarily focused on the development of solid-state electrolytes and the surface modification of cathode active materials.

All-solid-state lithium-ion batteries are a promising next-generation technology that replaces flammable liquid electrolytes with a solid, ion-conducting material, thereby enhancing safety and energy density. sciencedaily.comtus.ac.jp Lithium niobium methoxide can be used as a precursor in the chemical vapor deposition of thin-film solid electrolyte materials. alfa-chemistry.com The development of oxide-based solid electrolytes, such as those with pyrochlore (B1171951) or garnet-type structures, is a key area of research. sciencedaily.comyoutube.com These materials require precise compositional control to achieve high ionic conductivity and stability, a requirement that can be met by using single-source precursors like lithium niobium methoxide in their synthesis. The resulting materials are stable in air and exhibit high ionic conductivity, making them suitable for applications in electric vehicles and other areas where safety is critical. sciencedaily.comtus.ac.jp

A primary challenge for high-capacity cathode materials, especially nickel-rich layered transition metal oxides (LTMOs), is their tendency to undergo degradation through side reactions with the electrolyte and structural instability during cycling. rsc.orgaalto.fi Applying a thin, uniform coating of a stable metal oxide is a common strategy to mitigate these issues. rsc.orgdockchemicals.com Niobium-based oxides, particularly LiNbO3, are recognized as highly effective coating materials. rsc.orgresearchgate.net Lithium niobium methoxide serves as an ideal precursor for creating these nanoscale LiNbO3 coatings through solution-based or CVD methods.

A LiNbO3 coating created from a precursor like lithium niobium methoxide acts as a physical barrier, preventing direct contact between the cathode active material and the liquid electrolyte. researchgate.net This surface modification offers several benefits:

Inhibition of Side Reactions: It suppresses undesirable electrochemical side reactions at the cathode-electrolyte interface, which are a major cause of capacity fading and impedance growth. rsc.orgresearchgate.net

Structural Stability: The coating helps to maintain the structural integrity of the cathode material, especially during high-voltage operation, by reducing particle cracking and phase transitions. aalto.fi

Enhanced Ion Conduction: While physically protective, the LiNbO3 layer is also an ionic conductor, allowing for the efficient transport of lithium ions to and from the active material, which is crucial for maintaining good rate capability. mdpi.com

Both doping (incorporating niobium into the bulk crystal lattice) and coating (applying a niobium-based layer to the surface) are effective strategies for improving cathode performance, but they function through different mechanisms and offer distinct advantages. rsc.orgresearchgate.net

Coating: A surface coating of LiNbO3 primarily addresses issues related to the cathode's exterior. It enhances surface stability, reduces first-cycle capacity loss, and improves the rate capability by protecting the active material from the electrolyte. rsc.org The fundamental electrochemical profile of the bulk material remains largely unchanged. youtube.com

Doping: Introducing niobium ions into the bulk lattice of the cathode material alters its fundamental structural properties. This can stabilize the crystal lattice against degradation during repeated charge-discharge cycles, leading to significantly improved long-term capacity retention. rsc.orgcip.com.cn

The choice between coating and doping often depends on the specific performance target. In some cases, the synthesis temperature can determine the outcome; lower temperatures may favor the formation of a surface coating, while higher temperatures can cause the niobium to diffuse into the bulk material, resulting in doping. rsc.org

| Modification Strategy | Mechanism of Action | Primary Benefit | Effect on Electrochemical Profile |

|---|---|---|---|

| Coating (e.g., with LiNbO3) | Forms a protective surface layer on the cathode particle. researchgate.net | Enhances interfacial stability and rate capability; reduces surface degradation. rsc.org | Minimal change to bulk material's voltage profile; improves capacity retention. youtube.com |

| Doping (e.g., with Nb) | Incorporates Nb ions into the bulk crystal structure of the cathode. rsc.org | Improves bulk structural stability and long-term cycling performance. rsc.orgresearchgate.net | Can alter the voltage plateau and intrinsic electrochemical properties. youtube.com |

Theoretical and Computational Approaches to Lithium Niobium Methoxide Chemistry

Molecular Orbital and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are cornerstones of computational chemistry for predicting the electronic structure and reactivity of molecules. MO theory describes how atomic orbitals on lithium, niobium, and the methoxide (B1231860) ligands combine to form a set of molecular orbitals that extend over the entire molecule. libretexts.org This framework helps to explain the nature of the Li-O and Nb-O bonds. For instance, in a simple diatomic molecule like dilithium (B8592608) (Li₂), the valence 2s orbitals of two lithium atoms combine to form bonding (σ₂s) and antibonding (σ*₂s) molecular orbitals. The filling of these orbitals by valence electrons determines the stability and bond order of the molecule. youtube.comyoutube.com While significantly more complex, the principles extend to lithium niobium methoxide, where the interactions between the metal centers and the oxygen lone pairs of the methoxide groups are critical.

DFT is a powerful computational method used to investigate the electronic properties and predict the stability of materials. researchgate.net It is particularly well-suited for studying the reaction mechanisms involved in the sol-gel process, such as hydrolysis and condensation of the niobium methoxide precursor. DFT calculations can determine the energetics of these reaction steps, helping to identify the most favorable pathways. For example, studies on related niobium alkoxide systems demonstrate that the reaction often proceeds through the formation of oxo- and hydroxo-bridged species. acs.org Calculations can reveal the heat of formation for various structures, providing a measure of their thermodynamic stability. researchgate.net

Research into the synthesis of lithium niobate often utilizes DFT to understand the properties of precursors and products. While specific DFT studies on lithium niobium methoxide are not widely published, analysis of related systems, such as niobium-doped oxides, shows how DFT is used to calculate parameters like binding energies and lattice parameters, which are crucial for material design. researchgate.net

Table 1: Illustrative Data from DFT Calculations on Related Niobium Compounds

This table presents the types of parameters that can be obtained from DFT calculations, as demonstrated in studies of niobium-containing materials. The values are illustrative of the insights gained from such computational methods.

| Calculated Parameter | Example Value/Finding | Significance in Reaction Mechanism Analysis |

| Heat of Formation | Varies based on structure | Predicts the relative stability of reactants, intermediates, and products. researchgate.net |

| Nb-O Binding Energy | Generally strong | Indicates the stability of the metal-oxygen bonds that form the backbone of the final oxide material. researchgate.net |

| Reaction Energy Barrier | System-dependent (e.g., kJ/mol) | Determines the kinetic feasibility of a reaction step, such as hydrolysis or condensation. |

| Mulliken Atomic Charges | Partial charges on Nb, O, Li | Reveals sites susceptible to nucleophilic or electrophilic attack, guiding the understanding of reaction pathways. |

Simulation of Reaction Intermediates and Transition States

The conversion of lithium niobium methoxide into lithium niobate involves a series of short-lived reaction intermediates and high-energy transition states. Computational modeling is an indispensable tool for characterizing these fleeting species. Using DFT, researchers can map out the potential energy surface of a reaction, identifying the structures of intermediates and the energy barriers associated with the transition states connecting them. youtube.com

For the sol-gel process involving niobium alkoxides, key reaction steps include:

Hydrolysis: The replacement of a methoxide group (⁻OCH₃) with a hydroxyl group (⁻OH) upon reaction with water.

Condensation: The elimination of water or methanol (B129727) to form Nb-O-Nb (oxo) or Nb-O-Li bridges.

Simulations can model the geometry of a five- or six-coordinate niobium center as it interacts with a water molecule, proceeds through a transition state, and releases a methanol molecule. These calculations can provide precise bond lengths and angles for the transition state geometry, offering a "snapshot" of the bond-breaking and bond-forming process. youtube.com While specific data for lithium niobium methoxide is scarce, studies on other niobium alkoxides, such as niobium ethoxide, have identified various dimeric and oligomeric intermediates that form in solution prior to gelation. acs.org

Table 2: Representative Parameters from Transition State Simulations

This table illustrates the kind of data generated from simulations of transition states in alkoxide hydrolysis, a key step in the sol-gel process.

| Parameter | Description | Example from a Generic M-OR + H₂O Reaction |

| Imaginary Frequency | A single negative vibrational frequency | Confirms that the calculated structure is a true first-order saddle point (a transition state). youtube.com |

| Activation Energy (Ea) | Energy difference between reactants and transition state | Quantifies the kinetic barrier of the reaction step; a lower Ea means a faster reaction. |

| Key Bond Distances | e.g., incoming H₂O-Nb distance, breaking Nb-O(CH₃) distance | Shows the extent of bond formation and cleavage at the peak of the reaction coordinate. |

Modeling of Solution-Phase Structures and Interactions

The behavior of lithium niobium methoxide is profoundly influenced by its solvent, methanol. The precursor does not exist as an isolated molecule in solution but rather as a solvated complex. Molecular Dynamics (MD) simulations are particularly useful for modeling these solution-phase structures and interactions. researchgate.net

MD simulations can model a central lithium niobium methoxide cluster surrounded by a large number of methanol molecules. These simulations track the movements and interactions of all atoms over time, providing a detailed picture of the solvation shell. Key insights from such models include:

Coordination Numbers: Determining how many methanol molecules, on average, are directly coordinated to the lithium and niobium centers.

Solvent Structuring: Observing how the precursor alters the hydrogen-bonding network of the surrounding methanol.

Ion Pairing: Understanding the association between the lithium cation and the niobium methoxide anionic complex within the polar solvent.

Studies on lithium ions in methanol have shown how the Li⁺ ion structures the solvent molecules around it. researchgate.net Similarly, the highly charged Nb⁵⁺ center in the methoxide complex would strongly orient the polar methanol molecules. The methoxide ligands themselves can participate in hydrogen bonding with the solvent. This solvation shell mediates the reactivity of the precursor, influencing its accessibility to water molecules during hydrolysis and affecting the aggregation process that leads to gel formation.

Comparative Analysis and Future Research Directions

Comparative Studies with Other Lithium-Niobium Alkoxide Precursors (Ethoxides, Isopropoxides, Methoxyethoxides)

The selection of a precursor is a critical step in the synthesis of lithium niobate (LiNbO₃), as it significantly influences the properties of the final material. Lithium niobium methoxide (B1231860) is part of a family of alkoxide precursors, each with distinct characteristics. Comparative studies highlight the advantages and disadvantages of using methoxides versus other common alkoxides like ethoxides, isopropoxides, and methoxyethoxides.

Metal alkoxides derived from primary lower alcohols, such as methanol (B129727) and ethanol (B145695), are often highly reactive and sensitive to moisture. fzu.cz This high reactivity can be beneficial for low-temperature processing but also presents challenges in handling and storage, requiring strictly controlled, moisture-free environments. For instance, lithium niobium ethoxide has been extensively studied and used in the sol-gel synthesis of LiNbO₃. acs.orgacs.org Its crystal structure has been elucidated, providing valuable insight into the precursor's nature before its transformation into the final ceramic material. acs.org However, its sensitivity to hydrolysis is a significant drawback. psu.edu

To mitigate this high reactivity, less reactive derivatives have been developed. Alkoxides of 2-methoxyethanol, for example, are more stable over time and less sensitive to hydrolysis. fzu.cz This increased stability is attributed to the bidentate (chelating) nature of the 2-methoxyethoxide ligand and the reduced polarity of the metal-oxygen bond, which sterically hinders the metal center from hydrolysis. fzu.cz

A systematic comparison of various lithium precursors, while keeping the niobium source (niobium ethoxide) constant, has demonstrated that the choice of the lithium reagent plays a crucial role in the final properties of LiNbO₃ nanoparticles. sfu.canih.gov Factors such as the precursor's anionic species influence the uniformity, crystallinity, aggregation, and even the size of the resulting nanoparticles, which can vary from approximately 30 to 830 nm. sfu.canih.gov While lithium niobium methoxide solutions are commercially available for use as precursors, often in a methanol solvent, studies have also utilized mixed lithium niobium ethoxide precursors. nih.govthermofisher.com The selection between these precursors often depends on the desired reaction kinetics and the specific synthetic method being employed, such as sol-gel processing or metalorganic chemical vapor deposition (MOCVD). psu.educapes.gov.br

| Precursor | Common Solvent | Key Characteristics | Primary Applications in Research |

|---|---|---|---|

| Lithium Niobium Methoxide | Methanol | Highly reactive, moisture-sensitive. fzu.cz | Precursor for chemical vapor deposition of thin films. thermofisher.com |

| Lithium Niobium Ethoxide | Ethanol | Well-studied, but prone to hydrolysis. acs.orgpsu.edu | Sol-gel synthesis of LiNbO₃ gels and powders. acs.orgmdpi.com |

| Lithium Niobium Isopropoxide | Isopropanol | Reacts with water, moisture-sensitive. chemicalbook.com | Used as a solid-state electrolyte. chemicalbook.comthermofisher.com |

| Lithium Niobium Methoxyethoxide | 2-Methoxyethanol | More stable, less sensitive to hydrolysis due to chelation. fzu.cz | Preparation of monophase polycrystalline LiNbO₃ thin films. fzu.cz |

Impact of Alkoxy Ligand Structure on Precursor Properties and Material Outcomes

The structure of the alkoxy ligand (—OR group) attached to the niobium and lithium atoms has a profound impact on the precursor's chemical and physical properties, which in turn dictates the characteristics of the final lithium niobate material. The size and complexity of the alkyl group (e.g., methyl, ethyl, isopropyl) influence several key factors.

Reactivity and Stability: The reactivity of metal alkoxides generally decreases with the increasing size and branching of the alkyl group. Methoxides (—OCH₃) are among the most reactive, while larger groups like isopropoxides (—OCH(CH₃)₂) and tert-butoxides offer greater steric hindrance, slowing down hydrolysis and condensation reactions. This trend is critical in sol-gel processes, where controlled reaction rates are necessary to form uniform gels rather than precipitates. nasa.gov The use of chelating alkoxides, such as 2-methoxyethoxide, introduces an additional level of stability by increasing the coordination number of the metal center, making it less susceptible to attack by water. fzu.cz

Solubility and Solution Chemistry: The choice of alkoxy ligand also affects the precursor's solubility in different organic solvents. For instance, a lithium niobium ethoxide precursor is typically used in its parent alcohol, ethanol. nih.gov The interaction between the precursor and the solvent, including potential ligand exchange reactions, can alter the true nature of the active species in the solution, thereby influencing the nucleation and growth of the resulting material. nih.gov

Material Properties: Ultimately, the ligand structure influences the final material's properties, including crystallinity, particle size, and morphology. A comparative study using various lithium precursors with niobium ethoxide showed that the anionic species significantly impacts the resulting LiNbO₃ nanoparticles. sfu.canih.gov For example, the rate of gelation in niobium chloroalkoxide systems increases with the size of the alcohol used as the solvent, a phenomenon attributed to changes in precursor substitution rather than purely electronic effects. rsc.org This highlights that the interplay between the ligand, solvent, and reaction conditions is complex and crucial for tailoring the properties of the final oxide material.

| Ligand Type | Structural Feature | Impact on Precursor Properties | Effect on Material Outcome |

|---|---|---|---|

| Methoxide (e.g., in Lithium Niobium Methoxide) | Small, linear alkyl group | High reactivity, high sensitivity to hydrolysis. fzu.cz | Facilitates low-temperature synthesis, but requires stringent atmospheric control. |

| Ethoxide (e.g., in Lithium Niobium Ethoxide) | Slightly larger alkyl group | High reactivity, moisture-sensitive. fzu.cz | Widely used in sol-gel, but can lead to precipitates if hydrolysis is not controlled. nasa.gov |

| Isopropoxide (e.g., in Lithium Niobium Isopropoxide) | Branched alkyl group | Reduced reactivity due to steric hindrance. | Allows for better control over hydrolysis and condensation rates. |

| Methoxyethoxide (e.g., in Lithium Niobium Methoxyethoxide) | Chelating ligand | Enhanced stability, lower sensitivity to hydrolysis. fzu.cz | Promotes the formation of stable precursor solutions, leading to uniform, high-quality films. fzu.cz |

Emerging Research Areas and Unexplored Synthetic Pathways for Enhanced Material Properties

The field of lithium niobate synthesis is continually evolving, driven by the demand for materials with enhanced properties for next-generation applications in photonics, telecommunications, and quantum technologies. worldscientific.comtandfonline.comresearchgate.net

Nanostructured and Thin-Film Lithium Niobate: A major thrust of current research is the development of high-quality, single-crystalline thin-film lithium niobate on insulator (LNOI) platforms. youtube.comresearchgate.netyoutube.com These platforms are revolutionizing integrated photonics by enabling the fabrication of compact and highly efficient optical devices. arxiv.org While "smart-cut" technology, which involves slicing thin layers from bulk single crystals, is a dominant method, there is growing interest in direct-growth techniques like MOCVD and sol-gel deposition using advanced precursors. worldscientific.comyoutube.com The goal is to achieve the quality of bulk single crystals in a more scalable and cost-effective manner. worldscientific.com

Novel Precursor Design: The synthesis of novel precursors is a key area of exploration. This includes the development of single-source hetero-bimetallic precursors that contain both lithium and niobium in a single molecule. mdpi.com Such precursors can offer better stoichiometric control and potentially lower processing temperatures, leading to improved film quality. Research is also focused on halogen-free precursors to avoid contamination in the final material. researchgate.net

Unexplored Synthetic Pathways: Researchers are exploring non-aqueous and solvothermal methods to gain better control over the size, shape, and crystallinity of LiNbO₃ nanocrystals. nih.govrsc.orgacs.org Understanding the fundamental reaction pathways, including monomer formation, nucleation, and growth mechanisms in these systems, is critical for designing new synthetic strategies. nih.gov For example, one-pot approaches that yield well-dispersed, sub-10 nm LiNbO₃ nanocrystals without the need for surfactants are being developed for applications in nanophotonics. rsc.org Another innovative, low-temperature route involves the reduction of niobium chloride with lithium hydride, followed by oxidation and controlled hydrolysis to form nanosized lithium niobate particles. researchgate.netnih.gov